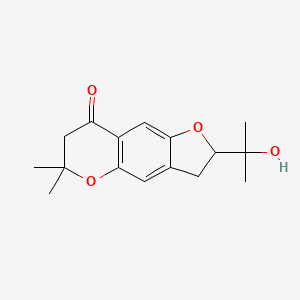
Pestalotheol D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pestalotheol D is a natural product found in Pseudopestalotiopsis theae with data available.
Applications De Recherche Scientifique
Pharmaceutical Applications
Antimicrobial Activity
Pestalotheol D exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. For example, Pestalotheol A and its derivatives have shown potent activity against drug-resistant strains of bacteria, highlighting their potential in combating antimicrobial resistance (AMR) .
Anticancer Properties
Research indicates that this compound and its analogs possess cytotoxic effects against several cancer cell lines. In vitro studies have shown that these compounds can inhibit the growth of HeLa cells with IC50 values ranging from 8.8 μM to 14.6 μM . The mechanism of action appears to involve apoptosis induction and disruption of cellular signaling pathways, which are crucial for cancer cell survival.
Immunomodulatory Effects
this compound has been studied for its immunomodulatory effects, enhancing the immune response in various models. This property is particularly valuable in developing therapies for immunocompromised patients or conditions where immune modulation is beneficial .
Agricultural Applications
Plant Growth Promotion
Endophytic fungi like Pestalotiopsis theae contribute to plant health by promoting growth through various mechanisms, such as nutrient solubilization and stress tolerance enhancement. This compound has been implicated in improving nutrient uptake and enhancing resistance to biotic and abiotic stresses in crops .
Biopesticide Development
The phytotoxic properties of this compound can be harnessed to develop natural herbicides or biopesticides. Its ability to inhibit the growth of certain weeds makes it a candidate for sustainable agricultural practices aimed at reducing chemical pesticide reliance .
Food Industry Applications
Food Preservation
Due to its antimicrobial properties, this compound can be utilized as a natural preservative in food products. Its effectiveness against spoilage organisms can extend shelf life and enhance food safety without the adverse effects associated with synthetic preservatives .
Data Table: Summary of this compound Applications
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by researchers at the National Institute of Health evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a new antibiotic source . -
Cytotoxicity Assessment
In vitro assessments revealed that this compound induced apoptosis in cancer cell lines through mitochondrial pathways. This study provided insights into its mechanism of action and potential therapeutic applications in oncology . -
Agricultural Field Trials
Field trials demonstrated that crops treated with formulations containing this compound exhibited increased growth rates and resilience to drought conditions compared to untreated controls. This highlights its practical applications in sustainable agriculture .
Propriétés
Formule moléculaire |
C16H20O4 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
2-(2-hydroxypropan-2-yl)-6,6-dimethyl-3,7-dihydro-2H-furo[2,3-g]chromen-8-one |
InChI |
InChI=1S/C16H20O4/c1-15(2)8-11(17)10-7-12-9(5-13(10)20-15)6-14(19-12)16(3,4)18/h5,7,14,18H,6,8H2,1-4H3 |
Clé InChI |
CGEURPDLOCVPML-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2=C(O1)C=C3CC(OC3=C2)C(C)(C)O)C |
Synonymes |
pestalotheol D R-(-)-pestalotheol D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















